4-(benzyloxy)-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
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Overview
Description
4-(benzyloxy)-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines benzaldehyde, triazole, and hydrazone moieties, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 4-(benzyloxy)-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps. The initial step often includes the preparation of 4-(benzyloxy)-3-methoxybenzaldehyde, which can be synthesized through the benzylation of 4-hydroxy-3-methoxybenzaldehyde . The subsequent steps involve the formation of the triazole ring and the hydrazone linkage, which are achieved through cyclization and condensation reactions under specific conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
4-(benzyloxy)-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and hydrazone linkage play crucial roles in binding to enzymes and proteins, thereby modulating their activity. The pathways involved include inhibition of specific enzymes and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar compounds include:
4-(benzyloxy)-3-methoxybenzyl alcohol: Differing by the presence of an alcohol group instead of the aldehyde and triazole moieties.
4-(benzyloxy)-N-(4-ethoxyphenyl)-3-methoxybenzamide: Differing by the presence of an amide group instead of the hydrazone linkage. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
624725-71-9 |
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Molecular Formula |
C25H25N5O3S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H25N5O3S/c1-3-32-21-12-10-20(11-13-21)24-27-28-25(34)30(24)29-26-16-19-9-14-22(23(15-19)31-2)33-17-18-7-5-4-6-8-18/h4-16,29H,3,17H2,1-2H3,(H,28,34)/b26-16+ |
InChI Key |
RQXSRKJGNSNSNX-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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